![molecular formula C23H20FN3O3S2 B2661717 N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252919-17-7](/img/structure/B2661717.png)
N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O3S2 and its molecular weight is 469.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Studies on chemical modifications of sulfazecin and related compounds have shown that these modifications can result in derivatives with potent antimicrobial activities against gram-negative bacteria. For instance, derivatives of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid synthesized from related precursors demonstrated enhanced antimicrobial efficacy, particularly against Pseudomonas aeruginosa and β-lactamase-producing bacteria. This suggests that chemical compounds with similar structures could be explored for their antimicrobial properties and potential applications in combating bacterial infections (Kishimoto et al., 1984).
Radioligand Development for PET Imaging
The development of radioligands for positron emission tomography (PET) imaging is another area of research that utilizes compounds with fluorobenzyl groups. For example, the synthesis of 3-[1H-imidazol-4-yl]propyl 4-[18F]fluorobenzyl ether, aimed at imaging histamine H3 receptors, demonstrates the utility of fluorobenzyl components in creating potential PET imaging agents. This highlights the potential for N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide to serve as a scaffold for the development of novel PET imaging agents targeting specific receptors in clinical studies (Iwata et al., 2000).
Antiviral Research
Research into novel hepatitis B inhibitors highlights the exploration of compounds with similar structural motifs for antiviral purposes. A study on the synthesis, structural analysis, and molecular docking of a compound structurally related to N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide revealed it as a new inhibitor of hepatitis B with nanomolar inhibitory activity in vitro. This points to the potential of such compounds in the development of new antiviral drugs (Ivashchenko et al., 2019).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-30-18-4-2-3-16(11-18)13-27-22(29)21-19(9-10-31-21)26-23(27)32-14-20(28)25-12-15-5-7-17(24)8-6-15/h2-11H,12-14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNCXDLTUQJJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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